benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate physical properties
benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate physical properties
An In-depth Technical Guide to the Physical Properties of Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the core physical properties of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate, a chiral intermediate of significant interest to the pharmaceutical industry. Primarily utilized in the synthesis of complex therapeutic agents, a thorough understanding of its physical characteristics is paramount for researchers, process chemists, and formulation scientists. This document delineates the properties of both the free base and its common hydrochloride salt form, presenting available data alongside standardized, field-proven protocols for their experimental determination and validation. The guide is structured to provide not just data, but expert context on the causality behind analytical methodologies, ensuring a robust and applicable understanding for drug development professionals.
Introduction: A Key Chiral Building Block
Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate is a high-purity chiral building block featuring a substituted piperidine backbone.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable pharmacokinetic properties. The specific (2S,5R) stereochemistry of this molecule is critical, as it enables stereoselective interactions with biological targets, which can enhance therapeutic potency and reduce off-target effects.[2]
This intermediate is a key component in the synthesis of advanced pharmaceutical agents, including protease inhibitors for antiviral therapies (e.g., for Hepatitis C and HIV) and compounds active in the central nervous system (CNS).[2] Given its role in multi-step syntheses, a precise characterization of its physical properties is not merely academic; it is essential for ensuring reaction efficiency, process scalability, batch-to-batch consistency, and the ultimate purity of the final active pharmaceutical ingredient (API). This guide distinguishes between the free base and its more commonly handled hydrochloride salt, as the presence of the salt dramatically alters key properties such as solubility and melting point.
Molecular and Chemical Identity
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The compound is most frequently supplied and used as a hydrochloride salt to improve its stability and handling characteristics.[1]
Chemical Structure
The specific spatial arrangement of the methyl group at the C-2 position (S configuration) and the amino group at the C-5 position (R configuration) is fundamental to its utility.
Caption: Chemical structure of the title compound.
Compound Identifiers
A clear distinction between the free base and its hydrochloride salt is essential. Most commercial suppliers provide the hydrochloride salt under CAS number 1207853-23-3.
| Identifier | Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate (Free Base) | Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate HCl (Salt) |
| CAS Number | Not commonly assigned | 1207853-23-3[3] |
| Molecular Formula | C₁₄H₂₀N₂O₂[4] | C₁₄H₂₁ClN₂O₂[3] |
| Molecular Weight | 248.32 g/mol [5] | 284.78 g/mol [3] |
| IUPAC Name | benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate | benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate;hydrochloride[6] |
| MDL Number | Not commonly assigned | MFCD22689536[6] |
| InChIKey | QDXRLZBFPKVDHC-STEACBGWSA-N[6] | QDXRLZBFPKVDHC-STEACBGWSA-N[7] |
Core Physical Properties
The physical properties dictate the material's behavior during handling, reaction, and purification. The data presented below is a consolidation from various chemical suppliers and databases. It is critical to note that many listed values are computationally predicted rather than experimentally determined.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Type | Source(s) |
| Appearance | White to off-white solid | White to whitish crystalline powder | Experimental | [4],[2] |
| Melting Point | N/A (Requires experimental determination) | N/A (Requires experimental determination) | - | [4] |
| Boiling Point | 373.2 ± 42.0 °C at 760 mmHg | Decomposes before boiling | Predicted | [5] |
| Density | 1.1 ± 0.1 g/cm³ | - | Predicted | [5] |
| Flash Point | 179.5 ± 27.9 °C | - | Predicted | [5] |
| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | - | Predicted | [5] |
| Solubility | Soluble in dichloromethane, ethyl acetate | Enhanced solubility in protic solvents | Qualitative | [4],[1] |
| Storage | - | Room Temperature, Sealed, Dry | Recommendation | [8],[3] |
Spectroscopic and Chromatographic Characterization
While specific spectra for this compound are not publicly available, a scientist can predict the expected spectral features based on its structure. This predictive analysis is crucial for verifying the identity and purity of a sample in the laboratory.
Expected ¹H NMR Spectral Features (400 MHz, CDCl₃ for free base)
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Aromatic Protons (Benzyl): A multiplet around 7.30-7.40 ppm integrating to 5H.
-
Benzyl CH₂: A singlet or AB quartet around 5.15 ppm integrating to 2H.
-
Piperidine Ring Protons: A complex series of multiplets between ~1.5 and 4.2 ppm. The protons adjacent to the nitrogen (C2-H and C6-H₂) will be further downfield. The C2-H, being adjacent to the methyl group, will likely appear as a multiplet around 4.0-4.2 ppm.
-
Amino Protons (NH₂): A broad singlet, typically around 1.5-2.5 ppm (position is concentration and solvent dependent), integrating to 2H.
-
Methyl Protons (CH₃): A doublet around 1.1-1.3 ppm integrating to 3H, coupled to the C2 proton.
Expected ¹³C NMR Spectral Features (100 MHz, CDCl₃ for free base)
-
Carboxylate Carbonyl: ~155 ppm.
-
Aromatic Carbons: Between ~127-137 ppm.
-
Benzyl CH₂ Carbon: ~67 ppm.
-
Piperidine Ring Carbons: Between ~30-55 ppm. The C2 and C5 carbons, being attached to heteroatoms, will be in the lower field region of this range.
-
Methyl Carbon: ~18-22 ppm.
Purity Assessment by HPLC-UV
High-Performance Liquid Chromatography is the standard for assessing the purity of pharmaceutical intermediates. A typical reverse-phase method would be employed to separate the main compound from any starting materials, by-products, or degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid).
-
Detection: UV at 254 nm (for the benzyl group).
-
Expected Result: A purity of ≥97% is common for commercial-grade material.[9]
Experimental Protocols for Physical Property Determination
Trustworthiness in chemical characterization comes from robust, validated experimental protocols. The following sections describe standard methodologies for determining the key physical properties of this compound.
Protocol 1: Melting Point Determination
Causality: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities. This protocol uses a modern digital apparatus for accuracy and reproducibility.
Caption: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation: Ensure the sample (preferably the HCl salt) is completely dry by placing it in a vacuum oven at 40°C for at least 4 hours.
-
Loading: Load a small amount of the finely powdered sample into a capillary tube to a height of 3-5 mm.
-
Range Finding: Place the capillary in a digital melting point apparatus. Set a rapid heating ramp (e.g., 10°C/minute) to quickly determine an approximate melting range.
-
Accurate Measurement: Using a fresh sample, set the apparatus to heat quickly to ~15°C below the approximate melting point found in step 3.
-
Final Ramp: Decrease the ramp rate to 1-2°C/minute.
-
Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).
-
Reporting: Report the result as a range (e.g., 150.1 - 151.5 °C). The experiment should be performed in triplicate.
Protocol 2: Aqueous Solubility (Shake-Flask Method for HCl Salt)
Causality: Quantitative solubility data is critical for designing reaction workups, crystallization procedures, and, in later stages, formulation. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.
Caption: Workflow for Aqueous Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of the hydrochloride salt to a known volume of purified water (e.g., 100 mg in 5 mL) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24 hours to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After 24 hours, visually confirm that excess solid remains. Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a sample of the clear supernatant. Immediately filter it through a 0.45 µm syringe filter to remove any remaining microparticulates.
-
Quantification: Accurately dilute the filtered sample and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method with a calibration curve.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and any dilution factors.
Handling, Storage, and Stability
Proper handling and storage are vital to maintain the integrity and purity of this chiral intermediate.
-
Storage Conditions: The compound, particularly the hydrochloride salt, should be stored at room temperature in a tightly sealed container to protect it from moisture.[8] A dry, inert atmosphere (e.g., under nitrogen or argon) is recommended for long-term storage to prevent potential degradation.[2]
-
Stability: The benzyl carbamate (Cbz) protecting group is generally stable to mild acidic and basic conditions but can be cleaved by strong acids or catalytic hydrogenation. The primary amino group is nucleophilic and can react with electrophiles. Avoid exposure to strong oxidizing agents, light, and moisture.[2]
Conclusion
Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate is a valuable chiral intermediate whose physical properties are central to its successful application in pharmaceutical synthesis. This guide has consolidated the available data for both its free base and hydrochloride salt forms, highlighting its solid-state nature and solubility characteristics. Of equal importance, this document provides the standardized, rigorous protocols required to experimentally verify these properties. By grounding data in validated methodology, this guide empowers researchers and drug development professionals to confidently utilize this key building block in their synthetic endeavors.
References
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UCHEM. (2025, April 7). Chiral Intermediate: (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride CAS 1207853-23-3. Available at: [Link]
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LookChem. benzyl(2S,5R)-5-amino-2-methylpiperidine-1-carboxylate. Available at: [Link]
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Chemsrc. (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride. Available at: [Link]
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Pipzine Chemicals. Benzyl (2S,5R)-5-Amino-2-Methylpiperidine-1-Carboxylate. Available at: [Link]
- Google Patents. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
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Home Sunshine Pharma. (2S,5R)-5-amino-2-methylpiperidine-1-carboxylic Acid Benzyl Ester Hydrochloride CAS 1207853-23-3. Available at: [Link]
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PubChem. (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride. Available at: [Link]
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